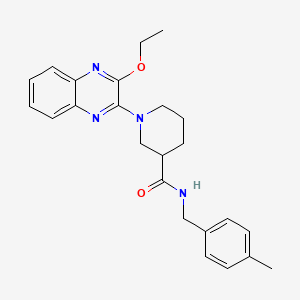![molecular formula C19H19N5O3 B14978660 butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B14978660.png)
butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate is a synthetic organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a benzoyl group, which is further connected to a butyl ester of benzoic acid. The presence of the tetrazole ring imparts significant chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.
Benzoylation: The tetrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to form the benzoyl-tetrazole intermediate.
Esterification: The final step involves the esterification of the benzoyl-tetrazole intermediate with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and tetrazole groups.
Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.
Substitution: Substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate: Unique due to the presence of both tetrazole and benzoyl groups.
Butyl 4-{[3-(1H-imidazol-1-yl)benzoyl]amino}benzoate: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical reactivity and biological activity.
Butyl 4-{[3-(1H-triazol-1-yl)benzoyl]amino}benzoate: Features a triazole ring, which also imparts distinct properties compared to the tetrazole derivative.
Uniqueness
This compound is unique due to the presence of the tetrazole ring, which provides enhanced stability, reactivity, and biological activity compared to other similar compounds. The combination of the tetrazole and benzoyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C19H19N5O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
butyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O3/c1-2-3-11-27-19(26)14-7-9-16(10-8-14)21-18(25)15-5-4-6-17(12-15)24-13-20-22-23-24/h4-10,12-13H,2-3,11H2,1H3,(H,21,25) |
Clave InChI |
QFZHCCMKZTVOLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14978584.png)
![4-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14978590.png)
![3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14978606.png)
![1-[4-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978609.png)

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B14978621.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide](/img/structure/B14978628.png)
![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B14978633.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]thiophene-2-carboxamide](/img/structure/B14978648.png)
![N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14978655.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14978666.png)
![2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B14978670.png)
![9-(4-chlorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14978679.png)

